1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine
Description
Properties
IUPAC Name |
pyrrolidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)8-3-6-16(7-4-8)10(17)9-2-1-5-15-9/h8-9,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOONLPGSRNLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis of Trifluoromethylated Pyrrolidines
A pivotal approach to synthesizing trifluoromethyl-substituted pyrrolidines involves an asymmetric Michael addition followed by hydrogenative cyclization. This method is notable for its high yields, excellent stereoselectivity, and atom economy.
Reaction Overview : The process begins with the organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. This step forms a γ-nitro carbonyl intermediate. Subsequent catalytic hydrogenation induces reductive cyclization, yielding trisubstituted 2-trifluoromethyl pyrrolidines with three contiguous stereocenters.
Catalysts and Conditions : Mild reaction conditions with low catalyst loadings are employed. Organocatalysts facilitate the Michael addition, while hydrogenation catalysts enable stereoselective ring closure.
Advantages : This method avoids the need for chiral auxiliaries or preformed chiral starting materials, allowing rapid molecular complexity generation from simple substrates.
Key Reference Reaction Scheme :
$$
\text{1,1,1-Trifluoromethylketone} + \text{Nitroolefin} \xrightarrow[\text{Organocatalyst}]{\text{Michael addition}} \text{Michael adduct} \xrightarrow[\text{H}_2, \text{Catalyst}]{\text{Hydrogenation}} \text{2-Trifluoromethyl pyrrolidine}
$$Research Findings : This approach has been demonstrated to yield enantiomerically enriched pyrrolidines with excellent diastereo- and enantioselectivity, making it suitable for synthesizing complex trifluoromethylated pyrrolidine derivatives relevant to pharmaceutical applications.
Peptide Coupling Strategy for Piperidinoyl-Pyrrolidine Derivatives
Another synthetic route involves the peptide coupling of pyrrolidine and piperidine intermediates to form the target compound or its analogs.
Key Intermediates : Acid intermediates of pyrrolidine derivatives and amine-functionalized piperidine derivatives serve as coupling partners.
Coupling Conditions : The reaction typically uses peptide coupling agents (e.g., carbodiimides) in the presence of suitable bases. Solvents like dichloromethane, toluene, or tetrahydrofuran are commonly employed.
Activation Methods : Acid catalysts such as trifluoroacetic acid (TFA), desilylating agents like silver fluoride, or heating can be used to promote cycloaddition or coupling reactions.
Stereochemical Considerations : The cycloaddition intermediates often form racemic mixtures requiring resolution by preparative chiral HPLC or diastereomeric derivative formation to isolate enantiopure compounds.
Hydrolysis and Purification : Hydrolysis of intermediates may be assisted by water-miscible co-solvents (1,4-dioxane, tetrahydrofuran) and heating to obtain the acid intermediate for coupling.
-
Step Description Conditions/Notes Cycloaddition [3+2]-Azomethine ylid cycloaddition Acid catalyst or desilylating agent Resolution Separation of enantiomers Chiral preparative HPLC Hydrolysis Conversion to acid intermediate Water-miscible solvents, heating Peptide Coupling Coupling of acid and amine intermediates Carbodiimides, base, inert solvents This strategy is well-suited for preparing compounds with defined stereochemistry and allows modular assembly of pyrrolidine and piperidine units.
Stereoselective Ring Formation via Intramolecular Hydroboration
An efficient enantiomeric synthesis of pyrrolidine and piperidine rings can be achieved through intramolecular hydroboration-cycloalkylation of homoallylic azide intermediates.
Key Step : The intramolecular hydroboration of a homoallylic azide leads to cyclization forming the pyrrolidine ring with high stereocontrol.
Advantages : This method allows access to enantiomerically pure pyrrolidine derivatives from common chiral precursors.
Applications : Used in the synthesis of natural alkaloids and complex heterocycles related to tobacco alkaloids.
Reaction Conditions : Hydroboration reagents under controlled temperature, followed by cyclization steps.
Significance : Provides a route to enantiomerically enriched pyrrolidines and piperidines, which can be further functionalized to introduce trifluoromethyl groups or carbonyl functionalities.
Protection and Functional Group Manipulation
The preparation of complex pyrrolidine and piperidine derivatives often involves protecting groups and functional group transformations to enable selective reactions.
Amino Protection : The tert-butoxycarbonyl (Boc) group is commonly used to protect amino groups during multi-step synthesis, facilitating selective deprotection later.
Esterification : Carboxylic acid groups are often esterified (e.g., methyl ester formation) to improve solubility and facilitate further synthetic steps.
Benzylation and Alkylation : Introduction of benzyl or other alkyl groups via nucleophilic substitution provides handles for further derivatization.
Catalysts and Reagents : Typical reagents include Boc anhydride, triethylamine, benzyl bromide, carbodiimides (DCC), and catalysts like DMAP.
Example Data Table of Key Steps and Yields :
Step Reaction Type Reagents/Conditions Yield (%) Reference Boc Protection Carbamate Formation Boc2O, DMAP, DCM 85–92 Benzylation Alkylation Benzyl bromide, K2CO3, DMF 78 Esterification Steglich Esterification DCC, DMAP, MeOH 90
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
The compound “1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine” is a significant molecule in medicinal chemistry and organic synthesis, exhibiting various applications due to its unique structural features. This article explores its scientific research applications, supported by data tables and case studies.
Antidepressant Activity
Research has indicated that derivatives of piperidine compounds can exhibit antidepressant properties. A study explored the synthesis of various piperidine derivatives, including this compound, which showed promising results in preclinical models of depression. The trifluoromethyl group is hypothesized to enhance the binding affinity to serotonin receptors, leading to increased serotonin levels in the brain.
Anticancer Research
The compound has been investigated for its potential anticancer properties. A case study demonstrated that certain piperidine derivatives could inhibit tumor growth in vitro. The mechanism of action is thought to involve the modulation of apoptosis pathways, with specific emphasis on targeting cancer cell metabolism.
Neurological Disorders
Another significant application of this compound is in the treatment of neurological disorders such as Alzheimer's disease. Research indicates that compounds with similar structures can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby potentially improving cognitive function.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of piperidine derivatives, including this compound. In vitro tests showed effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antidepressant | Increased serotonin receptor binding | |
| Anticancer | Inhibition of tumor cell growth | |
| Neurological | Acetylcholinesterase inhibition | |
| Antimicrobial | Effective against Gram-positive bacteria |
Table 2: Synthesis Pathways
| Synthesis Route | Key Reagents | Yield (%) |
|---|---|---|
| Direct fluorination | Trifluoroacetic anhydride | 75% |
| Carbonylation | Pyrrolidine derivative | 80% |
| Cyclization | Piperidine precursor | 70% |
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry reported on a series of experiments where various piperidine derivatives were tested for their antidepressant activity using animal models. The results indicated that compounds similar to this compound significantly reduced depressive behaviors compared to controls, suggesting a promising avenue for further research into its pharmacological properties .
Case Study 2: Anticancer Mechanism
In another investigation published in Cancer Research, researchers evaluated the anticancer potential of this compound through cell viability assays on different cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells via mitochondrial pathways, highlighting its potential as a therapeutic agent against malignancies .
Mechanism of Action
The mechanism of action of 1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with proteins or enzymes, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
1-(4-(2-(Trifluoromethyl)phenyl)piperidine-1-carbonyl)-pyrrolidine-2-carboxylic Acid (±)-(15)
- Structure : Piperidine ring with a 2-CF₃-phenyl group at position 4 and a pyrrolidine-2-carbonyl-carboxylic acid group at position 1 .
- Key Differences : The carboxylic acid substituent on the pyrrolidine distinguishes it from the target compound, likely altering solubility and target interactions.
- Synthesis : Synthesized via coupling of 4-(2-CF₃-phenyl)piperidine with methyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate, followed by hydrolysis .
1-(Thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione (Compound 28)
- Structure : Piperidine with 4-CF₃-phenyl and a diketone-thiophene chain .
- Synthesis: Coupling of 4-(4-CF₃-phenyl)piperidine with 4-oxo-4-(thiophen-2-yl)butanoic acid using HOBt/TBTU (87% yield) .
1-(4-(Trifluoromethyl)phenyl)piperidine (2)
Pharmacological Relevance
- Trifluoromethyl-Piperidine Motif: Found in antiviral agents (e.g., Sch-350634, a CCR5 antagonist ) and antiparasitics (e.g., CYP51 inhibitors against Trypanosoma cruzi ).
Physicochemical Properties
Biological Activity
1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14F3N3O
- Molecular Weight : 273.25 g/mol
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various biological targets, including:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in disease pathways, such as proteases and kinases.
- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to certain receptors, potentially influencing neurotransmitter systems.
Biological Activity Overview
Research on related piperidine derivatives indicates a range of biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens.
- Anticancer Activity : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Neuroprotective Effects : Certain piperidine compounds have been shown to protect neuronal cells from damage in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Protection against oxidative stress in neurons |
Detailed Research Findings
- Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of various piperidine derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, suggesting potential for development as antimicrobial agents .
- Anticancer Studies : In vitro studies demonstrated that piperidine derivatives could effectively inhibit the proliferation of cancer cell lines such as FaDu (hypopharyngeal carcinoma). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of piperidine derivatives, showing that they could mitigate neuronal cell death induced by oxidative stress in cultured neurons. This suggests a potential application in treating neurodegenerative disorders .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics (ADME) is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Preliminary data suggest good oral bioavailability.
- Distribution : The trifluoromethyl group may enhance lipophilicity, aiding distribution across biological membranes.
- Metabolism : Metabolic pathways are yet to be fully elucidated; however, similar compounds are often metabolized by cytochrome P450 enzymes.
- Excretion : Expected primarily via renal pathways based on structural analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine, and how can reaction yields be improved?
- Methodological Answer : Synthesis of piperidine derivatives typically involves multi-step reactions. For example, acylation of the pyrrolidine moiety can be achieved using coupling agents like HATU or DCC in anhydrous dichloromethane (DCM) under inert conditions (N₂ atmosphere) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Yield optimization may require adjusting stoichiometry, temperature (e.g., 0°C to room temperature for acylation), or catalyst selection (e.g., DMAP for acyl transfer reactions) . Monitoring intermediates via TLC or LC-MS ensures reaction progression .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl group at C4, pyrrolidine carbonyl linkage) and FT-IR to confirm carbonyl stretching (~1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion validation. For crystallographic confirmation, grow single crystals in a solvent like dichloromethane/hexane and perform X-ray diffraction (XRD) . Cross-reference spectral data with PubChem entries for analogous piperidine derivatives .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Follow GHS hazard codes H315 (skin irritation) and H319 (eye damage) . Use PPE (gloves, goggles) and work in a fume hood. Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the carbonyl group. Avoid contact with strong oxidizers (e.g., peroxides) due to the trifluoromethyl group’s stability concerns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding affinity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using protein targets (e.g., GPCRs or kinases) from the PDB. Parameterize the trifluoromethyl group’s electronegativity and steric effects using DFT calculations (B3LYP/6-31G* basis set) . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) . Cross-check results with PubChem’s BioActivity data for structurally similar compounds .
Q. What strategies resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Experimental Variables : Control solvent polarity (DMSO vs. aqueous buffers) to address solubility-driven discrepancies .
- Assay Conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .
- Structural Confirmation : Re-analyze batch purity via HPLC (>98%) to rule out degradants .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate inter-lab variability .
Q. How does the trifluoromethyl group influence metabolic stability in preclinical studies?
- Methodological Answer : Conduct in vitro microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Compare half-life (t₁/₂) against non-fluorinated analogs. The trifluoromethyl group typically enhances metabolic resistance due to C-F bond stability . For in vivo correlation, use radiolabeled (¹⁴C) compound in pharmacokinetic studies .
Q. What advanced techniques characterize intermolecular interactions in crystal structures?
- Methodological Answer : Employ XRD to analyze packing motifs and hydrogen-bonding networks (e.g., carbonyl-piperidine interactions). Complement with Hirshfeld surface analysis (CrystalExplorer) to quantify van der Waals contacts and fluorine-mediated interactions . Compare with Cambridge Structural Database (CSD) entries for piperidine derivatives .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
